

Application Note & Protocols: A Cetophenicol-Based Antibiotic Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

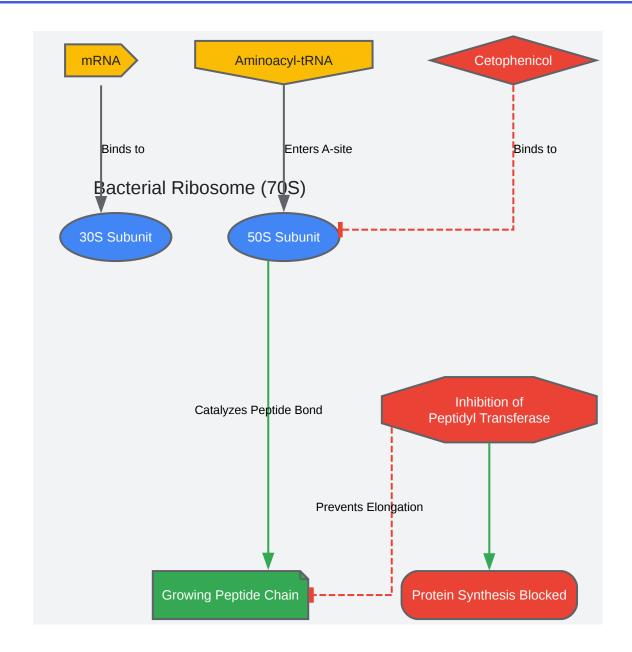
Cetophenicol is an antibiotic belonging to the amphenicol class, structurally related to chloramphenicol and thiamphenicol.[1][2][3][4] Like other members of this class, its primary mechanism of action is the inhibition of bacterial protein synthesis.[5][6] **Cetophenicol** achieves this by binding to the 50S subunit of the bacterial ribosome, which in turn prevents the formation of peptide bonds between amino acids during protein elongation.[5][6] This bacteriostatic action makes it a subject of interest for antimicrobial research and development.

This document provides detailed protocols for determining the antimicrobial susceptibility of bacterial strains to **Cetophenicol** using standard laboratory methods: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer Disk Diffusion method for assessing zones of inhibition.

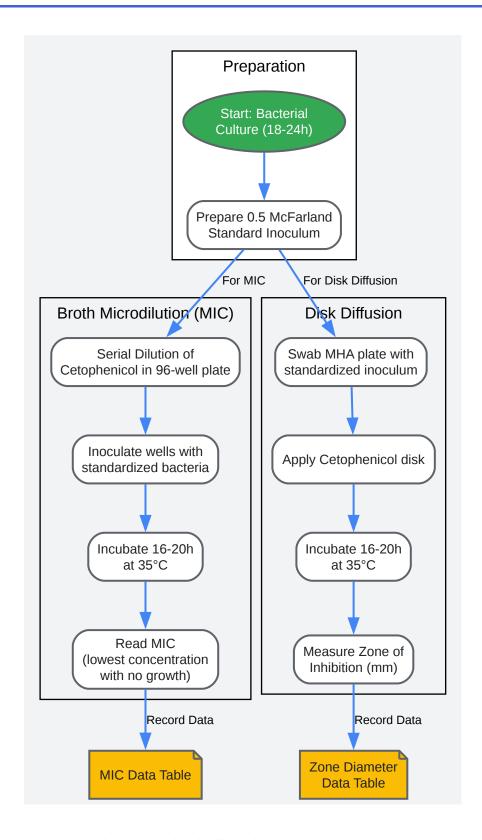
Mechanism of Action: Inhibition of Protein Synthesis

Cetophenicol targets the bacterial ribosome, a critical component of the protein synthesis machinery. The binding of **Cetophenicol** to the 50S ribosomal subunit sterically interferes with the peptidyl transferase center, thereby halting the elongation of the polypeptide chain. This targeted disruption of protein production ultimately inhibits bacterial growth and replication.









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References

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